4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Overview
Description
“4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is a cyanuric acid derivative . It has a molecular weight of 157.13 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Synthesis Analysis
The compound is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .
Molecular Structure Analysis
The molecular formula of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is C5H7N3O3 . The InChI code is 1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3, (H,6,7,8,9) .
Chemical Reactions Analysis
The cationic form of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 35.5±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The polar surface area is 72 Å2 . The polarizability is 14.1±0.5 10-24 cm3 . The surface tension is 47.3±7.0 dyne/cm . The molar volume is 107.1±7.0 cm3 .
Scientific Research Applications
Synthesis Methodology : A practical method for synthesizing 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one using dimethylamine-functionalized solid-phase reagents has been developed, demonstrating the ease of obtaining the product and the possibility of recycling the silica gel used in the process (Hioki et al., 2009).
Condensing Agent in Chemistry : The compound is used as an efficient condensing agent in the formation of amides and esters, offering practical advantages in terms of reaction conditions and product purification (Kunishima et al., 1999).
Stable Sulfenic Acid : The synthesis and characterization of 4,6-Dimethoxy-1,3,5-triazin-2-sulfenic acid, a stable crystalline solid, have been achieved, providing valuable insights into its molecular and crystal structure (Tripolt et al., 1993).
Organometallic Alkylation : Its reactivity has been explored in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents, leading to the formation of alkyl derivatives in moderate to good yields (Samaritani et al., 2005).
Synthesis of 2-Oxazolines : The compound is used in the synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing its role in facilitating chemical transformations (Bandgar & Pandit, 2003).
Solid-State Methyl Rearrangement : It has been studied for its unique solid-state methyl rearrangement properties, contributing to the understanding of molecular behaviors in different crystalline forms (Greenberg et al., 2001).
C–H Acetoxylation in Organic Synthesis : The compound serves as a removable/modifiable directing group in the regioselective acetoxylation of arenes, highlighting its utility in organic synthesis (Peng et al., 2017).
Photochemical Reactions : Studies have explored its role in photochemical reactions with hydrocarbons and ketones, contributing to the understanding of reaction mechanisms and product formation (Kayama et al., 1975).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
4,6-dimethoxy-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQLBWYPYHBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274536 | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
CAS RN |
1075-59-8 | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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